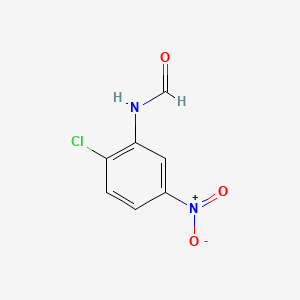

N-(2-chloro-5-nitrophenyl)formamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-chloro-5-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCYQFWNUVRVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201908 | |

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-48-1 | |

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2-chloro-5-nitrophenyl)formamide

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the formylation of a pre-functionalized aniline (B41778) or a multi-step sequence starting from simpler aromatic precursors.

The most straightforward method for the synthesis of this compound is the direct formylation of 2-chloro-5-nitroaniline (B146338). This reaction involves treating the aniline with a suitable formylating agent. Formic acid is a commonly employed reagent for this purpose. The reaction typically proceeds by heating the aniline with an excess of formic acid, sometimes in the presence of an inert solvent that allows for the azeotropic removal of water to drive the reaction to completion. This method is efficient and benefits from the direct installation of the formyl group onto the key intermediate, 2-chloro-5-nitroaniline.

Formylation of the Precursor : The initial step is the protection of the amino group of 3-chloroaniline (B41212) via formylation. This is typically achieved by reacting 3-chloroaniline with formic acid. google.com This step yields 3-chloroformanilide. The formyl group serves as a protecting group and influences the regioselectivity of the subsequent nitration step.

Nitration : The 3-chloroformanilide is then subjected to nitration. The formamido group (-NHCHO) is an ortho-, para-director. In this case, nitration occurs primarily at the ortho position relative to the formamido group and para to the chlorine atom, yielding N-(2-nitro-5-chlorophenyl)formamide (an isomer of the target) or the desired this compound depending on the precise starting material and reaction control. A Chinese patent describes the nitration of 3-chloroformanilide to produce 5-chloro-2-nitro formylaniline, which is an important intermediate. google.com

Alternative Precursor Synthesis : The direct precursor, 2-chloro-5-nitroaniline, can itself be synthesized via a multi-step process starting from m-dichlorobenzene. chemicalbook.com This involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a high-pressure amination reaction where one of the chlorine atoms is displaced by an amino group to yield 2-chloro-5-nitroaniline. chemicalbook.comgoogle.com This aniline can then be formylated as described in the direct strategy.

Table 1: Overview of Synthetic Routes

| Route | Starting Material | Key Steps | Key Reagents |

|---|---|---|---|

| Direct Formylation | 2-Chloro-5-nitroaniline | Formylation | Formic Acid |

| Multi-step (Route A) | 3-Chloroaniline | 1. Formylation 2. Nitration | 1. Formic Acid 2. Nitrating Mixture (e.g., HNO₃/H₂SO₄) |

| Multi-step (Route B) | m-Dichlorobenzene | 1. Nitration 2. Amination 3. Formylation | 1. Nitrating Mixture 2. Ammonia (high pressure) 3. Formic Acid |

Functional Group Interconversions and Derivatization

The chemical reactivity of this compound is dictated by its three key functional groups: the formamide (B127407), the nitro group, and the chlorine atom. This allows for a diverse range of transformations.

The formamide group can undergo several important reactions. The most common is hydrolysis to regenerate the parent aniline.

Hydrolysis : The formyl group can be readily removed under acidic or basic conditions to yield 2-chloro-5-nitroaniline. For instance, heating the compound in an aqueous solution of sodium hydroxide (B78521) results in the hydrolysis of the amide bond. google.com This reaction is particularly useful when the formyl group is used as a temporary protecting group for the amine functionality during other synthetic manipulations on the aromatic ring.

Decomposition : When heated to high temperatures, simple amides like formamide can decompose into carbon monoxide and ammonia. wikipedia.org Similar decomposition pathways may be accessible for this compound under pyrolytic conditions.

The aromatic ring of this compound is activated towards certain transformations due to the presence of the electron-withdrawing nitro group.

Reduction of the Nitro Group : The nitro group is readily reducible to an amino group. This transformation is a pivotal step in the synthesis of various diamino derivatives. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media) can achieve this conversion. The resulting N-(5-amino-2-chlorophenyl)formamide is a valuable intermediate for constructing heterocyclic systems.

Nucleophilic Aromatic Substitution of Chlorine : The chlorine atom is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. Strong nucleophiles can displace the chloride, allowing for the introduction of other functional groups such as alkoxy, amino, or cyano groups. The formamide group's electronic properties also influence the reactivity of this substitution.

This compound serves as a crucial building block in the synthesis of more elaborate organic molecules, particularly those with applications in pharmaceuticals and materials science. americanelements.com Its precursor, 2-chloro-5-nitroaniline, is a known starting material for a variety of compounds, including dyes, pigments, and heterocyclic structures like pyridazinobenzodiazepin-5-ones and benzimidazoles, which have shown potential biological activity. researchgate.net

The formylated derivative can be used as a protected version of the aniline, preventing unwanted side reactions at the amino group while other parts of the molecule are being modified. Furthermore, it can be a direct precursor in its own right, as seen in the synthesis of more complex formamide derivatives.

Table 2: Examples of Molecules Derived from the this compound Scaffold

| Derived Compound Name | Potential Application Area | Reference |

|---|---|---|

| (2-chloro-5-nitrophenyl)-N-(2,5-thiazolyl)formamide | Specialty Chemicals | biosynth.com |

| N-(2-chloro-5-nitrophenyl)(phenylcyclopentyl)formamide | Chemical Synthesis Intermediate | chemicalbook.com |

| Pyridazinobenzodiazepin-5-ones (via 2-chloro-5-nitroaniline) | Pharmaceutical Research (e.g., HIV Reverse Transcriptase Inhibitors) | researchgate.net |

| 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles (via 2-chloro-5-nitroaniline) | Antiviral Research | researchgate.net |

Mechanistic Investigations of Synthesis and Transformations

Kinetic Studies of Related Reactions

Kinetic studies on analogous systems provide valuable insights into the rates and mechanisms of the reactions involving this compound. The primary reactions of interest are its formation from 2-chloro-5-nitroaniline and its hydrolysis back to the aniline and formic acid.

The synthesis of this compound typically involves the formylation of 2-chloro-5-nitroaniline. The reactivity of anilines in formylation reactions is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro substituents present in 2-chloro-5-nitroaniline, decrease the nucleophilicity of the amino group, which can lead to slower reaction rates compared to unsubstituted aniline. rsc.org Studies on the formylation of various substituted anilines have shown that anilines with electron-donating groups react more effectively than those with electron-withdrawing groups. rsc.org

The transformation of this compound often involves its hydrolysis, which can be catalyzed by either acid or base. The rates of these hydrolytic reactions are dependent on the reaction conditions and the stability of the amide bond. The general mechanisms for acid and base-catalyzed hydrolysis of amides are well-established. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of amides generally proceeds via an A-2 mechanism. jcsp.org.pk This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, 2-chloro-5-nitroaniline) leads to the formation of a carboxylic acid (formic acid). nih.govyoutube.com The rate of this reaction can be influenced by the concentration of the acid and the activity of water. jcsp.org.pk For the hydrolysis of N-acetyl-N'-formyl-L-kynurenineamide, a related formamide, the reaction in frozen dilute hydrochloric acid was found to be accelerated compared to the super-cooled liquid solution at the same temperature. nih.gov

Base-Catalyzed Hydrolysis:

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon of the amide in the rate-determining step, forming a tetrahedral intermediate. khanacademy.org This intermediate then collapses, with the ejection of the amine anion (anilinide in this case) as the leaving group. A final proton transfer from the newly formed carboxylic acid to the anilinide yields the carboxylate and the neutral aniline. youtube.com

While specific rate constants for this compound are not available, the table below presents kinetic data for the hydrolysis of a related compound, formamide, under different catalytic conditions. This data serves to illustrate the general magnitude of rate constants for such reactions.

| Catalyst | Temperature (°C) | Rate Constant | Reference |

| Acid (H₃O⁺) | 27-120 | ΔH‡ = 17.0 ± 0.4 kcal mol⁻¹ | researchgate.net |

| Base (OH⁻) | 27-120 | ΔH‡ = 17.9 ± 0.2 kcal mol⁻¹ | researchgate.net |

| Water | 25 | k_w = 1.1 x 10⁻¹⁰ s⁻¹ | researchgate.net |

| This table presents activation parameters and a rate constant for the hydrolysis of formamide, a related but simpler amide, to provide context for the reactivity of this compound. |

Role of Catalysts and Solvent Effects on Reaction Pathways

The pathways and rates of both the synthesis and transformation of this compound are significantly influenced by the presence of catalysts and the nature of the solvent.

Catalysis in Synthesis:

The formylation of anilines can be effectively catalyzed by various acids. A proposed mechanism for the acid-catalyzed formylation of anilines with formic acid involves the activation of the formic acid carbonyl group by the acid catalyst. rsc.org For instance, a solid acid nanocatalyst with sulfonic acid groups (NP@SO₃H) has been shown to effectively catalyze the N-formylation of primary aromatic amines. rsc.org The proposed mechanism suggests that the proton from the sulfonic acid group interacts with the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the aniline then attacks this activated carbon, leading to the formation of the formamide after dehydration. rsc.org Other metal-based catalysts, such as those involving manganese, have also been developed for the N-formylation of anilines using oxalic acid as a carbon monoxide surrogate. nih.govacs.org

Catalysis in Transformations (Hydrolysis):

As discussed in the previous section, both acids and bases act as catalysts for the hydrolysis of amides. In acid catalysis, the protonation of the carbonyl oxygen is the key catalytic step. nih.gov In base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophilic catalyst. khanacademy.org

Solvent Effects:

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving this compound. The synthesis via formylation and transformations like nucleophilic aromatic substitution are particularly sensitive to solvent properties.

For the synthesis by formylation, the use of a solvent can influence the dispersion of the catalyst and the solubility of the reactants. In a study using a magnetic nanocatalyst, ethanol (B145695) was found to be a superior solvent compared to acetonitrile, water, THF, or solvent-free conditions, which was attributed to better dispersion of the catalyst. rsc.org

In the context of transformations, particularly nucleophilic aromatic substitution (SNAr) reactions where the chloro or nitro group on the phenyl ring might be substituted, the solvent plays a crucial role. SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, and acetonitrile. rsc.orgresearchgate.net These solvents are effective at solvating the cationic species but are less effective at solvating the anionic nucleophile, thereby increasing its reactivity. libretexts.org In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity in SN2-type reactions. libretexts.orgchemistrysteps.com However, for SN1-type reactions, polar protic solvents can facilitate the reaction by stabilizing the ionic intermediates. libretexts.org

The table below summarizes the general effects of different solvent types on nucleophilic substitution reactions, which are relevant to potential transformations of this compound.

| Solvent Type | General Effect on SNAr/SN2 Reactions | Rationale | Representative Solvents |

| Polar Aprotic | Rate enhancement | Poorly solvates the nucleophile, increasing its reactivity. | DMSO, DMF, Acetonitrile |

| Polar Protic | Rate retardation | Strongly solvates the nucleophile through hydrogen bonding, decreasing its reactivity. | Water, Methanol, Ethanol |

| Nonpolar | Slow reaction rates | Poor solubility of ionic or polar reactants and intermediates. | Hexane, Toluene |

| This table provides a general overview of solvent effects on nucleophilic aromatic substitution reactions, which can be extrapolated to understand the reactivity of this compound in such transformations. |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In the context of N-(2-chloro-5-nitrophenyl)formamide, NMR is crucial for conformational analysis. The rotation around the amide bond (C-N) can be restricted, leading to the existence of different rotational isomers, or rotamers. copernicus.org The rate of this rotation influences the appearance of the NMR spectrum. If the rotation is slow on the NMR timescale, separate signals may be observed for each conformer. copernicus.org Conversely, fast rotation results in averaged signals. copernicus.org

Detailed ¹H and ¹³C NMR studies, often supported by two-dimensional experiments like HMQC and HMBC, allow for the complete assignment of all proton and carbon signals in the molecule. nih.gov These assignments, coupled with Nuclear Overhauser Effect (NOE) studies, help to establish the preferred conformation of the molecule in solution. nih.govresearchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound This table presents predicted data and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | 7.5 - 8.5 (aromatic protons), 8.0 - 8.5 (formyl proton), 9.0 - 10.0 (amide proton) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, FT-IR and Raman spectra would reveal characteristic absorption bands corresponding to the various functional groups. The presence of an N-H bond in the amide group would be indicated by a stretching vibration in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the formamide (B127407) group typically appears as a strong band between 1650 and 1700 cm⁻¹. researchgate.net

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-Cl bond and the aromatic C-H and C=C bonds also show distinct vibrational frequencies. The correlation of these frequencies with known values helps to confirm the presence of the respective functional groups within the molecule. researchgate.netresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents typical ranges for the vibrational frequencies of the key functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | 1650 - 1700 |

| N-H (Amide II) | Bending | 1550 - 1620 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₇H₅ClN₂O₃), the exact mass is approximately 200.58 g/mol . americanelements.commatrix-fine-chemicals.com In a mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be expected. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope and a smaller peak at M+2 for the ³⁷Cl isotope in an approximate 3:1 ratio.

Predicted collision cross section (CCS) values for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated to aid in its identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Predicted values for various adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.00615 | 136.4 |

| [M+Na]⁺ | 222.98809 | 145.1 |

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic methods provide valuable information about a molecule's structure in solution or as a gas, X-ray crystallography offers a definitive view of its three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice.

The crystal structure of this compound would reveal important details about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties. The Cambridge Structural Database (CSD) is a repository for such crystal structure data. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-chloro-5-nitrophenyl)formamide at the atomic level. These methods provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict vibrational frequencies. rsc.org These calculations help in understanding the stability and structural parameters of the molecule. The agreement between calculated and experimental data, where available, validates the computational model and allows for reliable prediction of other properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity.

For this compound, FMO analysis reveals how the electron density is distributed in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack. unesp.br Chemical reactivity descriptors such as the Molecular Electrostatic Potential (MEP) map provide a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. wisc.eduaiu.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. rsc.org These interactions, particularly the stabilization energy E(2), indicate the strength of hyperconjugative interactions. rsc.org For this compound, NBO analysis can elucidate the nature of the amide bond and the influence of the chloro and nitro substituents on the electronic environment of the phenyl ring. nih.gov

Table 2: NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Conformational Analysis and Intramolecular Dynamics

The flexibility of the this compound molecule, particularly around the amide bond, is crucial for its chemical behavior.

Solvent Effects on Conformational Preferences and Reactivity

The surrounding solvent can influence the conformational stability and reactivity of a molecule. nih.gov Computational models can simulate the effect of different solvents on this compound. These studies can reveal shifts in conformational equilibria and changes in the activation energies of reactions. Polar solvents might stabilize charged transition states, thereby altering reaction rates compared to nonpolar solvents. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-p-aminophenol |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| N-(2-nitrophenyl)maleimide |

| 4-chloro-5-fluoro-1,2-phenylenediamine |

| N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide |

| 2-chloro-5-nitrophenol |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools that allow for the in-silico investigation of chemical compounds, offering predictions of their interactions and stability with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and a biological macromolecule, such as a protein or enzyme, providing insights into the compound's potential as a therapeutic agent.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds illustrates the application of this methodology. For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives explored their potential as antidiabetic agents by docking them against α-glucosidase and α-amylase. nih.gov The results of these docking studies revealed reasonable dock scores and identified key binding interactions within the active sites of these enzymes. nih.gov One of the most active compounds, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated significant inhibitory potential, which was rationalized by its binding mode in the docking simulations. nih.gov Such studies underscore the importance of molecular docking in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Table 1: Illustrative Molecular Docking Data for a Related Benzamide (B126) Derivative

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| α-glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | -9.8 | ASP215, GLU277, PHE303 |

| α-amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | -8.5 | ASP197, GLU233, ASP300 |

This table is for illustrative purposes and is based on findings for a structurally related compound.

To further investigate the stability of the ligand-target complexes predicted by molecular docking, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of its stability and the characterization of the conformational changes that may occur.

In the aforementioned study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the docked complexes. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation provides a measure of its stability. nih.gov A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound within the active site of the target protein, reinforcing the predictions made by molecular docking. nih.gov These simulations are crucial for validating the docking results and providing a more comprehensive understanding of the ligand-receptor interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions can then be compared with experimental data to validate both the computational model and the experimental assignments.

While a detailed computational and experimental spectroscopic analysis of this compound is not widely published, the methodology is well-established through studies of similar molecules. For example, research on 2-chloro-5-nitropyridine (B43025) involved the use of ab-initio Hartree-Fock and DFT methods with various basis sets to calculate structural parameters and spectroscopic data. researchgate.net The calculated vibrational frequencies were then compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net

Similarly, a study on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes utilized DFT calculations to support the analysis of their infrared and Raman spectra. mdpi.com This comparative approach of experimental and theoretical vibrational spectra helps to elucidate the influence of molecular structure on spectroscopic properties. mdpi.com In another example, for N-acetyl-5-methoxytryptamine, theoretical vibrational frequencies calculated using B3LYP/6-31G(d,p) were compared with experimental FT-IR spectra, showing good agreement. researchgate.net

The general procedure involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set. Subsequently, the vibrational frequencies are calculated. These theoretical frequencies are often scaled to better match the experimental values, accounting for systematic errors in the computational method.

Table 2: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Nitroaromatic Compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3392 | 3450 |

| C=O Stretch | 1614 | 1650 |

| Asymmetric NO₂ Stretch | 1565 | 1590 |

| Symmetric NO₂ Stretch | 1349 | 1360 |

This table is for illustrative purposes and shows the type of data generated in such studies, based on findings for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-bromophenyl)-4-nitrobenzamide. nih.gov

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a deeper understanding of molecular structure and properties.

Structure Activity Relationships Sar and Molecular Interaction Studies

Investigation of Molecular Interactions with Biological Targets

While direct experimental data for N-(2-chloro-5-nitrophenyl)formamide is limited, analysis of its close structural analogs provides a strong basis for understanding its potential interactions with key enzymes and receptors.

The management of type 2 diabetes often involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase to control post-prandial hyperglycemia. nih.gov Research into benzamide (B126) derivatives containing the chloronitrophenyl scaffold has demonstrated notable inhibitory activity against these enzymes.

α-Glucosidase and α-Amylase Inhibition: Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds possess potent to moderate inhibitory potential against both α-glucosidase and α-amylase. nih.gov The mechanism of α-glucosidase inhibition assays typically involves monitoring the enzymatic cleavage of a substrate like 4-nitrophenyl-α-D-glucopyranose (PNPG), which produces a colored product, p-nitrophenol. nih.gov Similarly, α-amylase activity is assessed by its ability to hydrolyze starch. nih.gov

One particularly active compound in a studied series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showed inhibitory potential that was fourfold greater against α-glucosidase and six times greater against α-amylase when compared to the standard drug acarbose. nih.gov This highlights the significant contribution of the substituted nitrophenyl ring to the inhibitory action. Molecular docking studies of these analogs suggest that their binding within the active sites of these enzymes is stabilized by hydrogen bonding, as well as electrostatic and hydrophobic interactions. researchgate.net

Although specific data on this compound is not available, the potent activity of its benzamide cousins strongly suggests that the 2-chloro-5-nitrophenyl moiety is a key pharmacophore for interacting with the active sites of α-glucosidase and α-amylase.

There is currently a lack of specific research data regarding the acetylcholinesterase inhibition mechanism of this compound.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a pivotal role in regulating lipid and glucose metabolism. nih.gov They function as heterodimers with the retinoid X receptor (RXR). nih.gov

The benzamide analog of this compound, known as 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is a well-documented and widely used PPARγ antagonist. nih.gov An antagonist functions by binding to the receptor, often covalently, and preventing the conformational changes necessary for the recruitment of coactivators, thereby blocking the receptor's transcriptional activity. researchgate.net GW9662 has been shown to induce lipogenesis and triglyceride accumulation in macrophages, an effect mediated through PPARδ, highlighting complex off-target activities. nih.govresearchgate.net

Given that the primary structural difference between this compound and the potent PPARγ antagonist GW9662 is the amide substituent (formyl vs. benzoyl), it is plausible that the formamide (B127407) derivative also possesses an affinity for PPARγ. The shared 2-chloro-5-nitrophenyl core is crucial for this interaction. The smaller formyl group compared to the larger phenyl group in GW9662 would likely alter the binding affinity and selectivity profile for PPAR subtypes, a hypothesis that warrants further investigation.

Role of the Chloronitrophenyl Moiety in Modulating Biological Activity

The 2-chloro-5-nitrophenyl moiety is the defining structural feature of this compound and is central to its biological activity profile. The electronic properties and positions of the chloro and nitro groups are critical determinants of its interactions.

The nature and position of substituents on the phenyl ring can drastically alter biological activity. In studies of related benzamide derivatives, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (the nitro group) on the phenyl ring was found to strongly favor inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net

Comparing this compound with its acetamide (B32628) and benzamide analogs reveals important structure-activity relationships.

| Derivative | Core Structure | Key Findings | Reference |

| Formamide | This compound | Basic scaffold; potential for enzyme inhibition and receptor binding inferred from analogs. | americanelements.com |

| Acetamide | N-(2-chloro-5-nitrophenyl)acetamide | Serves as a key intermediate for synthesizing bioactive heterocyclic compounds. The chloro-nitrophenyl moiety may target enzymes like cysteine proteases or kinases. | |

| Benzamide | 2-chloro-5-nitro-N-phenylbenzamide (GW9662) | A potent and selective PPARγ antagonist. The 2-chloro-5-nitro substitution pattern is critical for this activity. | nih.gov |

| Benzamide | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Potent inhibitor of α-glucosidase and α-amylase, demonstrating the effectiveness of the substituted nitrophenyl ring for antidiabetic activity. | nih.gov |

The transition from a formamide (CHO) to an acetamide (COCH₃) to a benzamide (COC₆H₅) attached to the nitrogen of the 2-chloro-5-nitroaniline (B146338) core progressively increases steric bulk. This variation can significantly impact how the molecule fits into a binding pocket. While the formamide is the smallest and most flexible, the benzamide derivative introduces a second aromatic ring, offering potential for additional π-π stacking or hydrophobic interactions, as seen in the case of GW9662's interaction with PPARγ. The acetamide derivative serves as a versatile synthetic intermediate, with its nitro group enabling further chemical modifications.

In Silico Assessment of Bioactivity Potential

Computational, or in silico, methods are powerful tools for predicting the biological activity and pharmacokinetic properties of molecules before they are synthesized and tested in a lab. mdpi.com For compounds related to this compound, these techniques have provided valuable insights.

Molecular Docking and Dynamics: Molecular docking simulations performed on related benzamide derivatives have successfully predicted their binding modes within the active sites of α-glucosidase and α-amylase. nih.govnih.gov These studies revealed key hydrogen bonds and hydrophobic interactions responsible for their inhibitory effects. researchgate.net Furthermore, molecular dynamics simulations have been used to confirm the stability of the ligand-protein complexes, suggesting that the compounds remain effectively bound to their targets over time. researchgate.netnih.gov

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for related benzamide series have also been assessed computationally. These analyses indicated that the compounds generally adhere to Lipinski's and Veber's rules, suggesting good potential for oral bioavailability and drug-likeness with negligible predicted toxicity. nih.govresearchgate.net

Given these findings for structurally similar molecules, it is highly probable that an in silico assessment of this compound would likewise predict favorable interactions with targets like PPARs and diabetic-related enzymes, along with a reasonable drug-like profile.

Environmental and Degradation Studies

Microbial Degradation Pathways of Related Chlorinated Nitroaromatic Compounds

The biodegradation of chlorinated nitroaromatic compounds is a key area of research, as microbial activity presents a primary mechanism for their removal from the environment. nih.gov Bacteria, fungi, and actinomycetes capable of detoxifying and biotransforming CNAs have been isolated from both contaminated and uncontaminated sites. nih.govresearchgate.net These microorganisms can utilize CNAs as their sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

Microbial metabolism of CNAs often involves specific pathways to break down these resilient structures. The general strategy mirrors the oxidative pathways for other aromatic compounds but is adapted to handle the nitro group. nih.gov

Key Microbial Degradation Strategies:

Initial Attack: The degradation process can be initiated either by an oxidative or a reductive attack. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases. Therefore, the initial step is often the reduction of the nitro group.

Reductive Pathway: Under anaerobic conditions, the nitro group of a CNA is typically reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding chloroaniline. ufpe.brarizona.edu For instance, anaerobic bacteria can reduce dichloronitrobenzene (DCNB) isomers to dichloroaniline (DCA) isomers. ufpe.br Organisms from the genus Desulfitobacterium have been implicated in this nitroreduction process. ufpe.br

Oxidative Pathway: In aerobic pathways, dioxygenase enzymes can attack the aromatic ring. For example, the degradation of 4-chloro-2-nitrophenol (B165678) by a recombinant Pseudomonas sp. and the mineralization of chloronitrobenzene isomers by an engineered Ralstonia sp. demonstrate this oxidative approach. researchgate.net In some cases, a Rieske-type dioxygenase catalyzes the initial oxidation and removal of a nitro group, leading to the formation of catechols, which are then further degraded. nih.gov

Chloride Removal: A crucial step is the removal of the chlorine substituent (dehalogenation). This can occur either before or after the cleavage of the aromatic ring. In some pathways, the initial attack removes the nitro group, and the resulting chlorinated catechol undergoes ring cleavage. In others, reductive dehalogenation removes the chlorine atom from the aromatic ring, a process carried out by organohalide-respiring bacteria like Dehalobacter and Anaeromyxobacter. ufpe.br

The specific pathway employed by microorganisms can depend on the structure of the compound, including the position of the chloro and nitro groups, and the environmental conditions (aerobic vs. anaerobic). researchgate.netufpe.br

Enzymatic Mechanisms in Xenobiotic Biotransformation

The biotransformation of xenobiotics—compounds foreign to an organism's normal metabolism—is facilitated by a range of enzymes with broad substrate specificities. mhmedical.com For chlorinated nitroaromatic compounds, nitroreductases and oxygenases are of primary importance. These enzymes are central to the detoxification and degradation processes observed in microorganisms. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule, typically increasing its hydrophilicity. mhmedical.com Key Phase I reactions for CNAs include:

Reduction: Bacterial nitroreductases are a major class of enzymes that catalyze the reduction of nitroaromatic compounds. nih.gov These are often flavoproteins, containing flavin mononucleotide (FMN) as a cofactor. nih.gov Xenobiotic reductases, such as XenA and XenB from Pseudomonas putida, are well-studied examples. nih.govnih.gov They function by transferring a hydride ion from a cofactor like NADPH or NADH to the nitro group of the substrate. nih.govnih.gov This multi-step reduction converts the nitro group to nitroso, hydroxylamino, and finally amino derivatives. arizona.edu The activity of these enzymes is dependent on the specific structure of the nitroaromatic compound. nih.gov

Oxidation: Cytochrome P450 monooxygenases and dioxygenases can hydroxylate the aromatic ring. mhmedical.com This oxidation can lead to the elimination of the nitro group as nitrite (B80452) or the chlorine atom as a chloride ion, preparing the molecule for ring cleavage.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the functional group introduced in Phase I. mhmedical.com This process further increases water solubility and facilitates excretion or complete mineralization. mhmedical.com While extensively studied in toxicology, these conjugation principles also apply to microbial degradation, where intermediates are channeled into central metabolic pathways.

The study of enzymes like xenobiotic reductase B (XenB) reveals that specific amino acid residues within the enzyme's active site are crucial for binding and stabilizing the enzyme-substrate complex, which determines the enzyme's efficiency in processing different nitroaromatic compounds. nih.gov

Physicochemical Degradation Processes and Environmental Fate Modeling

In addition to microbial action, chlorinated nitroaromatic compounds can be degraded through non-biological, physicochemical processes. nih.govresearchgate.net These methods are often employed in wastewater treatment but also occur naturally in the environment. researchgate.net

Common Physicochemical Degradation Processes:

Photolysis: Sunlight can induce the degradation of some nitroaromatic compounds, particularly in surface waters. However, the effectiveness depends on the compound's structure and the presence of photosensitizing agents in the water.

Hydrolysis: While the C-Cl and C-NO2 bonds in nitroaromatic compounds are generally stable, hydrolysis can occur under specific pH and temperature conditions, though it is often a very slow process for many CNAs.

Advanced Oxidation Processes (AOPs): These processes, which include ozonation and Fenton reactions, generate highly reactive species like hydroxyl radicals (HO•). researchgate.net These radicals can attack the aromatic ring, leading to its cleavage and the mineralization of the compound. For instance, radical-induced denitration can occur, although this may also lead to the formation of other potentially hazardous products like biphenols.

Environmental Fate Modeling:

To predict the persistence, distribution, and potential exposure risk of chemicals like N-(2-chloro-5-nitrophenyl)formamide, environmental fate and exposure models are used. rsc.org These models are complex computational tools that integrate various data points:

Chemical Properties: Information on water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow) is required.

Environmental Compartments: The models simulate the movement and partitioning of the chemical between different environmental media such as soil, water, air, and sediment.

Transformation Processes: Rates of degradation from microbial action, photolysis, and hydrolysis are incorporated into the models. rsc.org

Emission Scenarios: The model considers how the chemical is released into the environment. rsc.org

These models help to create a comprehensive picture of a chemical's behavior in the environment. rsc.org However, challenges remain, especially in accurately modeling the fate of polar and ionizable chemicals and in better describing their bioavailability in diverse ecosystems. rsc.org Understanding how reduced intermediates of nitroaromatic compounds interact with natural organic matter, such as humus, is also an active area of research, as this can lead to the immobilization of the contaminant in soil. arizona.edu

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of N-aryl formamides, including N-(2-chloro-5-nitrophenyl)formamide, is moving beyond traditional methods towards more sustainable and efficient approaches. A significant area of development is the utilization of greener formylating agents.

Catalyst-Free N-Formylation: One promising direction is the use of formic acid as a sustainable C1 source under catalyst-free conditions. This approach aligns with the principles of green chemistry by avoiding metal catalysts and utilizing a readily available and less hazardous reagent. A patent for the synthesis of the related compound 5-chloro-2-nitroaniline (B48662) describes a process involving formylation, nitration, and subsequent hydrolysis, highlighting the industrial relevance of such formylated intermediates. google.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in shorter reaction times. at.uarsc.orglew.ro The application of microwave irradiation to the formylation of anilines, including substituted ones, has been shown to be highly effective. nih.govresearchgate.net For instance, the catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid demonstrates the potential for rapid and efficient synthesis of related structures. nih.gov This suggests that a microwave-assisted approach could be a viable and efficient method for the synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. nih.govsemanticscholar.orgmdpi.comresearchgate.net The synthesis of N-substituted piperidines has been successfully demonstrated using flow electrosynthesis, showcasing the potential for precise control over reaction conditions. nih.gov Applying flow chemistry to the formylation of 2-chloro-5-nitroaniline (B146338) could lead to a more controlled, safer, and scalable production process. This is particularly relevant for reactions involving potentially hazardous reagents or intermediates.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and crystallographic techniques are pivotal in this regard.

Spectroscopic Analysis: While basic characterization is available, more advanced spectroscopic studies are needed. Techniques like 2D NMR spectroscopy would provide unambiguous assignment of proton and carbon signals, which is essential for confirming the precise substitution pattern and for studying conformational dynamics in solution. researchgate.netnih.gov The infrared (IR) spectrum would show characteristic absorption bands for the N-H, C=O, and NO2 groups, providing key structural information. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.govresearchgate.net This information is invaluable for understanding its physical properties and for computational modeling. For example, the crystal structure of the related precursor, 2-chloro-5-nitroaniline, has been determined, providing a solid foundation for comparison. nih.govresearchgate.net

Integration of Multiscale Computational Approaches

Computational chemistry is an increasingly powerful tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new molecules.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of this compound. nih.gov Such studies can predict the preferred conformation of the molecule, the rotational barriers of the formyl group, and the distribution of electron density, which in turn can explain its reactivity in various chemical transformations.

Molecular Docking and Dynamics: For exploring potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with specific biological targets. nih.gov This in-silico screening can help identify potential protein targets and guide the design of more potent analogues. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule within a biological environment.

Exploration of New Biological Interaction Modalities

The presence of both a chloro and a nitro group on the aromatic ring suggests that this compound could exhibit a range of biological activities.

Antimicrobial and Anticancer Potential: Nitroaromatic compounds are known to possess antimicrobial and anticancer properties. nih.govmdpi.comresearchgate.netnih.govfrontiersin.org The antimicrobial activity of related 4-chloro-3-nitrophenylthiourea derivatives has been demonstrated, targeting bacterial topoisomerases. nih.gov Similarly, derivatives of chloramphenicol, which contains a p-nitrophenyl group, have been extensively studied for their antibacterial and anticancer activities. nih.gov These findings suggest that this compound and its derivatives are promising candidates for screening against various pathogens and cancer cell lines.

Enzyme Inhibition: The structural motifs present in this compound are found in compounds known to inhibit various enzymes. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown inhibitory potential against α-glucosidase and α-amylase. nih.gov This suggests that this compound could be investigated as an inhibitor for a range of enzymes, potentially leading to new therapeutic applications.

Sustainable Chemical Processes for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitro compounds and their precursors.

Greener Nitration Methods: Traditional nitration methods often use harsh and hazardous reagents like mixed acids. nih.gov Research is focused on developing milder and more selective nitration protocols. organic-chemistry.org This includes the use of solid acid catalysts and alternative nitrating agents that reduce the environmental impact. The development of greener methods for the synthesis of 2-chloro-5-nitroaniline, the direct precursor to this compound, is a key area of interest. google.comgoogle.com

Catalyst-Free Reactions in Water: The use of water as a solvent in organic synthesis is a significant step towards greener processes. nih.gov The development of catalyst-free reactions in aqueous media for the synthesis of nitroaromatic compounds and their derivatives is a promising research direction that could be applied to the synthesis of this compound and related compounds. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-chloro-5-nitrophenyl)formamide, and how can reaction conditions be tailored to improve yield?

- Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Optimization involves adjusting parameters such as temperature, solvent polarity, and catalyst loading. For example, related chloroacetamide derivatives are synthesized using reflux conditions with acetic acid, achieving yields up to 89% in cyclization reactions . Industrial protocols suggest optimizing reactant concentrations and reaction time for scalability .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are essential for functional group identification. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of similar formamide derivatives, revealing monoclinic crystal systems and hydrogen-bonding networks (e.g., N-H···O interactions) . High-Performance Liquid Chromatography (HPLC) ensures purity (>99%) .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

- Answer: Hydrolysis of the formamide group or unintended nitro-group reduction are key side reactions. Anhydrous conditions (e.g., using molecular sieves) and controlled temperatures (<100°C) minimize hydrolysis. Catalytic hydrogenation should be avoided to prevent nitro-group reduction .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro substituents influence the reactivity of the formamide moiety in cross-coupling reactions?

- Answer: The nitro group enhances electrophilicity at the meta-position, facilitating nucleophilic aromatic substitution. Computational studies (e.g., Density Functional Theory) predict activation energies for substitution reactions, while Hammett constants quantify substituent effects. Experimental validation via kinetic studies is recommended .

Q. What intermolecular interactions dictate the crystal packing of this compound derivatives?

- Answer: X-ray diffraction reveals hydrogen bonds (N-H···O, C=O···Cl) and van der Waals interactions. For example, the crystal structure of N-(2-chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea shows a dihedral angle of 52.9° between aromatic rings, with hydrogen bonds stabilizing the lattice .

Q. In synthesizing benzimidazole derivatives, what mechanistic steps involve this compound?

- Answer: The compound acts as a precursor via cyclization. Refluxing with acetic acid promotes intramolecular dehydration, forming the benzimidazole core. Mechanistic studies suggest a two-step process: initial deprotonation followed by ring closure, as evidenced by intermediate isolation .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Answer: High-level DFT calculations (e.g., B3LYP/6-311++G**) refine theoretical NMR chemical shifts. Discrepancies in NOE correlations or coupling constants may arise from solvent effects or dynamic processes, requiring cross-validation with crystallographic data .

Q. What strategies optimize regioselectivity in functionalizing the nitro-chloro-phenyl backbone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。